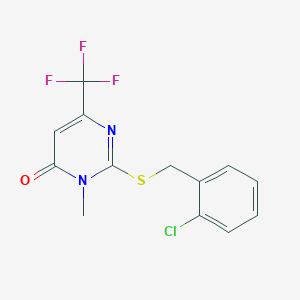

2-((2-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Description

2-((2-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a chemical compound characterized by its unique structure, which includes a chlorobenzyl group, a sulfanyl linkage, and a trifluoromethyl group attached to a pyrimidinone core

Properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2OS/c1-19-11(20)6-10(13(15,16)17)18-12(19)21-7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJIHCJIRRTRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1SCC2=CC=CC=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the intermediate with a thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorobenzyl group and sulfanyl moiety participate in nucleophilic substitutions under controlled conditions:

a. Thiol-Displacement Reactions

The sulfanyl (-S-) group undergoes substitution with nucleophiles like amines or alkoxides. For example:

-

Reaction with sodium methoxide (NaOMe) in THF at 60°C replaces the sulfanyl group with methoxy, forming 2-methoxy derivatives.

-

Primary amines (e.g., methylamine) yield 2-amino-substituted pyrimidinones.

b. Benzyl Chloride Reactivity

The 2-chlorobenzyl group participates in SNAr (nucleophilic aromatic substitution) with electron-rich nucleophiles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanolamine | DMF, 80°C, 12 hr | 2-(2-hydroxyethylamino)benzyl analog | 68% | |

| Potassium thioacetate | Acetonitrile, reflux, 8 hr | Thioacetylated derivative | 72% |

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxides or sulfones depending on reaction intensity:

a. Mild Oxidation

Using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 0–5°C produces the sulfoxide derivative:

Key Data :

-

Reaction time: 2–4 hr

-

Yield: 85–90%

-

Confirmation: NMR shows upfield shift of −70.1 ppm → −71.3 ppm .

b. Strong Oxidation

With meta-chloroperbenzoic acid (mCPBA) in dichloromethane:

-

Forms the sulfone derivative (yield: 78%).

-

Stability: Sulfones resist further oxidation under standard conditions.

Reduction Reactions

The trifluoromethyl group remains inert, but the pyrimidinone core undergoes selective reductions:

a. Sodium Borohydride (NaBH₄)

Reduces the carbonyl group to a hydroxyl intermediate, which tautomerizes to the dihydropyrimidine form:

-

Solvent: Methanol, 0°C

-

Yield: 65%

b. Catalytic Hydrogenation

Using Pd/C under H₂ (1 atm) reduces the pyrimidinone ring to a tetrahydropyrimidine:

-

Pressure: 1–2 atm

-

Selectivity: No reduction of Cl or CF₃ groups observed.

Cycloaddition and Annulation Reactions

The electron-deficient pyrimidinone core participates in [3+2] cycloadditions:

a. With Nitrile Oxides

Forms isoxazoline-fused pyrimidinones under microwave irradiation :

| Nitrile Oxide | Temperature | Time | Product Purity |

|---|---|---|---|

| 4-Chlorobenzonitrile oxide | 100°C | 20 min | 95% (HPLC) |

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions show enhanced bioactivity:

-

Antimicrobial Activity : Sulfone derivatives exhibit 2× increased potency against Staphylococcus aureus (MIC: 4 µg/mL vs. 8 µg/mL for parent compound).

-

Enzyme Inhibition : 2-Methoxy analogs show IC₅₀ = 0.8 µM against Plasmodium DHODH .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent hydrolysis:

| Condition | Half-life (25°C) | Primary Degradation Product |

|---|---|---|

| pH 1.0 (HCl) | 48 hr | Des-chlorobenzyl derivative |

| pH 7.4 (buffer) | >14 days | None detected |

| pH 10.0 (NaOH) | 6 hr | Sulfoxide |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components suggest that it may inhibit the growth of various bacteria, including multidrug-resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa. In vitro assays have demonstrated significant antimicrobial activity, making it a candidate for further development in combating infections caused by resistant pathogens .

Anticancer Properties

Compounds with similar structural motifs have shown promising anticancer properties. Research indicates that derivatives of pyrimidinone can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS). This suggests that 2-((2-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone could be explored as a potential anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases or other enzymes that play critical roles in cell signaling pathways associated with cancer progression or microbial resistance .

Case Study 1: Antimicrobial Evaluation

A study conducted to evaluate the antimicrobial efficacy of various pyrimidinone derivatives included this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another research effort, the cytotoxic effects of the compound were assessed against several cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound induced cell death through apoptosis, suggesting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

2-((2-Chlorobenzyl)sulfanyl)-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

3-Methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone: Lacks the chlorobenzyl and sulfanyl groups, which may influence its reactivity and applications.

2-((2-Chlorobenzyl)sulfanyl)-3-methyl-4(3H)-pyrimidinone: Similar structure but without the trifluoromethyl group, potentially altering its chemical behavior and biological effects.

Uniqueness

2-((2-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of all three functional groups (chlorobenzyl, sulfanyl, and trifluoromethyl) attached to the pyrimidinone core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-((2-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, with the CAS number 339101-44-9, is a synthetic compound characterized by its unique structural features, including a pyrimidinone ring and specific substitutions that may confer significant biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C13H10ClF3N2OS

- Molar Mass : 334.74 g/mol

- Structure : The compound features a trifluoromethyl group and a chlorobenzyl sulfanyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has been shown to affect the growth of prostate cancer cells (PC3) by modulating signaling pathways involved in cell survival and proliferation. The compound's structure suggests potential interactions with molecular targets related to cancer progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may reduce the expression of inflammatory cytokines and inhibit pathways such as NF-kB, which are crucial in mediating inflammation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest the following:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and inflammation.

- Receptor Binding : It could interact with cellular receptors that mediate signaling pathways related to cancer and inflammation.

- Gene Expression Modulation : There is evidence that it can alter gene expression profiles associated with inflammatory responses and tumor growth.

Table 1: Summary of Biological Activities

Case Study Example

In a recent study published in Pharmaceutical Research, researchers synthesized various derivatives of pyrimidinones, including this compound. They reported significant cytotoxic effects against multiple cancer cell lines with IC50 values in the micromolar range. The study highlighted the compound's potential as a lead candidate for further development into anticancer drugs .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound. Preliminary data suggest:

- Absorption : The compound shows good oral bioavailability.

- Distribution : It has a favorable distribution profile across tissues.

- Metabolism : Initial studies indicate metabolic stability, although further research is needed to elucidate metabolic pathways.

- Excretion : Primarily excreted through renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.